2,4-Dihydroxy-3,3-dimethylbutanoic acid
Overview
Description
2,4-Dihydroxy-3,3-Dimethyl-Butyrate is an organic compound belonging to the class of hydroxy fatty acids. These are fatty acids in which the chain bears a hydroxyl group. The compound is characterized by its molecular formula C6H12O4 and a molecular weight of 148.16 g/mol .
Mechanism of Action
Target of Action
The primary target of 2,4-Dihydroxy-3,3-dimethylbutanoic acid is Pantothenate synthetase . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key component of coenzyme A, which is essential for various metabolic processes in the cell .
Mode of Action
It is known to interact with its target, pantothenate synthetase, potentially influencing the synthesis of pantothenate .
Biochemical Pathways
This compound is involved in the phosphopantothenate biosynthesis pathway . This pathway is responsible for the de novo synthesis of R-pantothenate (vitamin B5) from valine in plants and microorganisms .
Result of Action
Given its role in the phosphopantothenate biosynthesis pathway, it may influence the levels of pantothenate and coenzyme A in the cell, thereby affecting various metabolic processes .
Biochemical Analysis
Biochemical Properties
2,4-Dihydroxy-3,3-dimethylbutanoic acid plays a crucial role in biochemical reactions as an intermediate in the phosphopantothenate biosynthesis pathway. It interacts with enzymes such as pantoate kinase, which phosphorylates pantoic acid to form 4’-phosphopantothenate. This compound also interacts with other biomolecules involved in the synthesis of CoA, including valine . The nature of these interactions is primarily enzymatic, facilitating the conversion of pantoic acid into its phosphorylated form, which is a precursor for CoA synthesis.
Cellular Effects
This compound influences various cellular processes by contributing to the biosynthesis of CoA. CoA is a vital cofactor in numerous biochemical pathways, including the citric acid cycle, fatty acid synthesis, and the metabolism of amino acids and carbohydrates. The presence of this compound ensures the proper functioning of these pathways, thereby affecting cell signaling, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role as a substrate for pantoate kinase. This enzyme catalyzes the phosphorylation of pantoic acid, leading to the formation of 4’-phosphopantothenate. This phosphorylated intermediate is then utilized in the biosynthesis of CoA. The binding interactions between this compound and pantoate kinase are essential for the activation of the enzyme and subsequent phosphorylation reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound can influence its effectiveness in biochemical assays. Over time, the compound may degrade, leading to a decrease in its availability for enzymatic reactions. Long-term studies have shown that the stability of this compound is crucial for maintaining its role in CoA biosynthesis and ensuring consistent cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal doses, the compound supports the biosynthesis of CoA and enhances metabolic processes. At high doses, it may exhibit toxic or adverse effects, potentially disrupting cellular metabolism and leading to metabolic imbalances .
Metabolic Pathways
This compound is involved in the phosphopantothenate biosynthesis pathway, where it is converted into 4’-phosphopantothenate by pantoate kinase. This intermediate is then utilized in the synthesis of CoA. The compound interacts with enzymes such as pantoate kinase and other cofactors involved in the biosynthesis of CoA, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions ensure its proper localization and accumulation in cellular compartments where CoA biosynthesis occurs. The transport and distribution mechanisms are essential for maintaining the availability of this compound for enzymatic reactions .
Subcellular Localization
This compound is localized in specific subcellular compartments, particularly in areas where CoA biosynthesis takes place. Targeting signals and post-translational modifications may direct the compound to these compartments, ensuring its availability for enzymatic reactions and maintaining its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dihydroxy-3,3-Dimethyl-Butyrate can be synthesized through various methods. One common synthetic route involves the oxidation of 2,2-Dimethyl-3-Hydroxypropanal. The reaction typically requires an oxidizing agent such as potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods
In industrial settings, the production of 2,4-Dihydroxy-3,3-Dimethyl-Butyrate often involves the use of large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxy-3,3-Dimethyl-Butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, acid chlorides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated derivatives, esters.
Scientific Research Applications
2,4-Dihydroxy-3,3-Dimethyl-Butyrate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dihydroxy-3,3-Dimethylbutanoic Acid
- 2,4-Dihydroxy-3,3-Dimethylbutanenitrile
- 3-Cyano-2,2-Dimethyl-L,3-Propanediol
Uniqueness
2,4-Dihydroxy-3,3-Dimethyl-Butyrate is unique due to its specific structural configuration and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with pantothenate synthetase sets it apart from other similar compounds, making it a valuable molecule in both research and industrial applications .
Properties
IUPAC Name |
(2R)-2,4-dihydroxy-3,3-dimethylbutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-6(2,3-7)4(8)5(9)10/h4,7-8H,3H2,1-2H3,(H,9,10)/p-1/t4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOIIPJYVQJATP-BYPYZUCNSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O4- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
470-29-1 | |
Record name | 2,4-Dihydroxy-3,3-Dimethyl-Butyrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01930 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,4-Dihydroxy-3,3-dimethylbutanoic acid used in chemical synthesis?
A1: this compound serves as a valuable starting material in organic synthesis. Specifically, it acts as a precursor in the preparation of 4(5H)-oxazolonium salts []. These salts are important intermediates in the synthesis of various heterocyclic compounds, which hold significance in medicinal chemistry and drug discovery.
Q2: What is the connection between this compound and esophageal cancer research?
A2: While there is no direct research linking this compound to esophageal cancer treatment, a study investigating Liujunzi Decoction, a traditional Chinese medicine, offers a potential connection []. This study demonstrated the efficacy of Liujunzi Decoction in treating 4-nitroquinoline-N-oxide (4NQO)-induced esophageal cancer in a mouse model. Interestingly, the researchers identified nine potential biomarkers associated with Liujunzi Decoction's therapeutic effect, one of which was (2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid [].
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